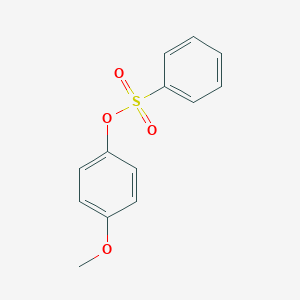

4-Methoxyphenyl benzenesulfonate

Vue d'ensemble

Description

4-Methoxyphenyl benzenesulfonate is an organic compound with the molecular formula C13H12O4S. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzenesulfonate group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Methoxyphenyl benzenesulfonate can be synthesized through the sulfonation of 4-methoxyphenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the sulfonate ester .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems helps in maintaining consistent reaction conditions, thereby improving the yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methoxyphenyl benzenesulfonate undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of the hydrogen atom on the aromatic ring with an electrophile.

Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines or alcohols under appropriate conditions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid are used under acidic conditions.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed:

Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.

Nucleophilic Substitution: Products include amine or alcohol derivatives of this compound.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Chiral Auxiliary and Resolving Agent

4-Methoxyphenyl benzenesulfonate is utilized in the synthesis of chiral compounds, acting as a chiral auxiliary and resolving agent. For instance, it has been employed in the preparation of (S)-(-)-l-(4-methoxyphenyl) ethylamine, which is vital for the asymmetric synthesis of various pharmaceuticals such as Sitagliptin and Docetaxel . The ability to achieve high optical purity (>99%) through improved synthetic routes highlights its importance in drug development .

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit promising anticancer activities. For example, certain derivatives demonstrated IC50 values significantly lower than reference compounds like imatinib, indicating potential as effective anticancer agents . The selectivity against cancer cell lines while maintaining low toxicity towards normal cells suggests that these compounds could lead to safer therapeutic options.

Organic Synthesis

Cross-Coupling Reactions

In organic synthesis, this compound serves as a coupling partner in cross-coupling reactions. Research indicates that it participates effectively in transmetalation processes, particularly with electron-poor arylboronic acids, enhancing the efficiency of synthetic pathways . This property makes it a valuable reagent in the development of complex organic molecules.

Reactivity Studies

Studies have shown that this compound is slightly less reactive compared to other aryl tosylates but still plays a crucial role in various coupling reactions . This characteristic allows chemists to manipulate reaction conditions to optimize yields and selectivity.

Enzyme Inhibition Studies

Inhibition of Key Enzymes

The compound has been evaluated for its inhibitory effects on enzymes associated with metabolic diseases such as type 2 diabetes. For instance, combinations of 4-methoxyphenyl groups have been tested for their inhibitory activity against α-glucosidase and PTP1B, enzymes linked to glucose metabolism . Such studies are critical for developing new therapeutic agents targeting metabolic disorders.

Data Table: Summary of Applications

Case Studies

-

Synthesis of Chiral Compounds

The improved process for synthesizing (S)-(-)-l-(4-methoxyphenyl) ethylamine demonstrates the compound's utility as a chiral resolving agent. The process avoids hazardous chemicals and achieves high optical purity, making it suitable for pharmaceutical applications . -

Anticancer Efficacy Evaluation

A study evaluating various derivatives found that compounds with 4-methoxy substitutions exhibited significant anticancer activity against multiple cell lines, suggesting a potential pathway for developing new cancer therapies . -

Enzyme Inhibition Mechanism

Research on enzyme inhibition revealed that specific modifications to the 4-methoxyphenyl group can enhance inhibitory activity against key metabolic enzymes, highlighting the compound's versatility in drug design .

Mécanisme D'action

The mechanism by which 4-methoxyphenyl benzenesulfonate exerts its effects involves its interaction with specific molecular targets. For instance, in biochemical assays, the compound can act as a substrate for enzymes, leading to the formation of detectable products. The sulfonate group enhances the compound’s solubility and reactivity, facilitating its interaction with various biological molecules .

Comparaison Avec Des Composés Similaires

- Methyl benzenesulfonate

- Ethyl benzenesulfonate

- Phenyl benzenesulfonate

Comparison: 4-Methoxyphenyl benzenesulfonate is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the methoxy group enhances the compound’s solubility in organic solvents, making it more versatile for various applications .

Activité Biologique

4-Methoxyphenyl benzenesulfonate (also referred to as 4-MPBS ) is a sulfonate compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

4-MPBS is characterized by a methoxy group attached to a phenyl ring, which is further connected to a benzenesulfonate moiety. This structural configuration is significant as it influences the compound's solubility, stability, and interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of benzenesulfonates, including 4-MPBS, exhibit notable anticancer activity. A study highlighted the effectiveness of various sulfonated compounds against different cancer cell lines, particularly leukemia and brain cancer cells. The IC50 values for some derivatives were reported to be below 0.3 µM, showcasing strong cytotoxic effects compared to standard chemotherapy agents like imatinib .

Table 1: Anticancer Activity of 4-MPBS Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| BS1 | K562 | 0.172 | 72.91 |

| BS2 | K562 | 0.246 | 63.70 |

| BS3 | PANC-1 | 0.097 | 97.06 |

| BS4 | HCT116 | 2.699 | 13.06 |

| BS5 | MCF-7 | 4.599 | Not specified |

The selectivity index (SI) indicates the compound's ability to preferentially affect cancer cells over normal cells, with higher values representing greater selectivity.

The anticancer effects of 4-MPBS derivatives appear to involve multiple mechanisms:

- Apoptosis Induction : Activation of apoptotic pathways was observed, with involvement of caspase-dependent and independent mechanisms.

- Cell Cycle Arrest : Significant arrest in the G2/M phase was noted in treated cells, indicating disruption of cell division processes .

- Protein Expression Modulation : Changes in the expression levels of proteins such as p62 and cdc2 were documented, suggesting a multitargeted approach in inhibiting tumor growth .

Antimicrobial Activity

In addition to anticancer effects, the antimicrobial properties of benzenesulfonate compounds have been explored. A study reported that certain derivatives exhibited significant activity against various bacterial strains:

Table 2: Antimicrobial Activity of Benzenesulfonamide Derivatives

| Compound | Microorganism | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4e | C. albicans | 6.63 |

| 4f | B. subtilis | 6.63 |

These findings indicate that compounds related to or derived from benzenesulfonates can serve as effective antimicrobial agents against both Gram-positive and Gram-negative bacteria .

Other Pharmacological Activities

Beyond anticancer and antimicrobial properties, research has identified additional biological activities associated with compounds similar to 4-MPBS:

- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation in animal models.

- Antioxidant Properties : The ability to scavenge free radicals has been noted, contributing to cellular protection against oxidative stress .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of sulfonate derivatives:

- A study synthesized various benzenesulfonamide derivatives and evaluated their biological activities, confirming their potential as therapeutic agents against infections and tumors .

- Another research effort highlighted the structure-activity relationship (SAR) for sulfonated compounds, emphasizing how modifications can enhance biological efficacy .

Propriétés

IUPAC Name |

(4-methoxyphenyl) benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4S/c1-16-11-7-9-12(10-8-11)17-18(14,15)13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYAFRHAZWRCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30365033 | |

| Record name | 4-methoxyphenyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98116-80-4 | |

| Record name | 4-methoxyphenyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30365033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.